2-ethyl-N-propylaniline
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Overview
Description
2-Ethyl-N-propylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an ethyl group and a propyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-propylaniline can be achieved through several methods:
Friedel-Crafts Acylation and Reduction: This method involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, followed by reduction to form the desired alkylated aniline.
Nucleophilic Substitution: Direct nucleophilic substitution of haloarenes with alkylamines can also be used to prepare this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N-propylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted anilines depending on the reagent used.
Scientific Research Applications
2-Ethyl-N-propylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Medicine: Research explores its use in developing new therapeutic agents.
Industry: It serves as a building block for designing novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-propylaniline involves its interaction with molecular targets through hydrogen bonding and electron transfer. The amine group can form hydrogen bonds with substrates, facilitating various chemical transformations . These interactions are crucial for its role as a reagent in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
- N-Methylaniline
- N-Ethylaniline
- N-Propylaniline
Comparison: 2-Ethyl-N-propylaniline is unique due to the presence of both ethyl and propyl groups attached to the nitrogen atom, which can influence its reactivity and properties compared to other anilines. This structural variation can lead to differences in its chemical behavior and applications .
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-ethyl-N-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-9-12-11-8-6-5-7-10(11)4-2/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
HRECXDAXWNCBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC=C1CC |
Origin of Product |
United States |
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